molecular formula C15H16O4 B1196310 14-Deoxylactucin CAS No. 74635-52-2

14-Deoxylactucin

Cat. No.: B1196310
CAS No.: 74635-52-2
M. Wt: 260.28 g/mol
InChI Key: LLUKLZVIROBDGI-SCUASFONSA-N
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Description

14-Deoxylactucin (C₁₅H₁₆O₄) is a sesquiterpene lactone belonging to the γ-butyrolactone subclass. Its systematic IUPAC name is (3aR,4S,9aS,9bR)-4-hydroxy-6,9-dimethyl-3-methylene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione . With a molecular weight of 260.28 g/mol, it exhibits moderate lipophilicity (logP = 1.31) and polarity (TPSA = 63.60 Ų), suggesting balanced membrane permeability and solubility . Key physicochemical properties include a density of 1.29 g/cm³, boiling point of 510.7°C, and flash point of 196.9°C .

ADMET predictions indicate high intestinal absorption (84.5% probability) and moderate blood-brain barrier penetration (46.7% probability), though it may act as a substrate for P-glycoprotein, limiting bioavailability .

Properties

CAS No.

74635-52-2

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

(3aR,4S,9aS,9bR)-4-hydroxy-6,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione

InChI

InChI=1S/C15H16O4/c1-6-4-10(17)13-8(3)15(18)19-14(13)12-7(2)5-9(16)11(6)12/h5,10,12-14,17H,3-4H2,1-2H3/t10-,12-,13+,14+/m0/s1

InChI Key

LLUKLZVIROBDGI-SCUASFONSA-N

SMILES

CC1=C2C(C3C(C(C1)O)C(=C)C(=O)O3)C(=CC2=O)C

Isomeric SMILES

CC1=C2[C@@H]([C@@H]3[C@@H]([C@H](C1)O)C(=C)C(=O)O3)C(=CC2=O)C

Canonical SMILES

CC1=C2C(C3C(C(C1)O)C(=C)C(=O)O3)C(=CC2=O)C

Other CAS No.

74635-52-2

Synonyms

11,13-dehydrodesacetyl-matricarin
11,13-dehydrodesacetylmatricarin
14-deoxy-lactucin
14-deoxylactucin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

14-Deoxylactucin shares core structural features with other sesquiterpene lactones, such as a γ-lactone ring and a methylene group. However, its lack of acetyl or glycosyl substituents distinguishes it from analogs like matricarin or artemisinin. The table below highlights its properties relative to typical sesquiterpene lactones:

Property This compound Typical Sesquiterpene Lactones
Molecular Weight (g/mol) 260.28 250–350
logP 1.31 1.0–3.5 (varies with substituents)
TPSA (Ų) 63.60 50–100 (depends on polar groups)
Hydrogen Bond Donors 1 1–3
Rotatable Bonds 0 0–2

The compound’s low rotatable bond count (0) and rigid fused-ring system may enhance metabolic stability compared to more flexible analogs.

ADMET and Toxicity Profile

This compound’s ADMET profile contrasts with safer derivatives like helenalin (low oral bioavailability due to poor solubility) and toxic analogs like atractyloside (severe hepatotoxicity). Its moderate oral bioavailability prediction (63.3%) exceeds many sesquiterpene lactones but is tempered by P-glycoprotein efflux and cytochrome P450 interactions . Toxicity risks, particularly hepatotoxicity, mirror limitations of compounds such as alantolactone but are less severe than those of germacranolides with reactive epoxide groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
14-Deoxylactucin
Reactant of Route 2
14-Deoxylactucin

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